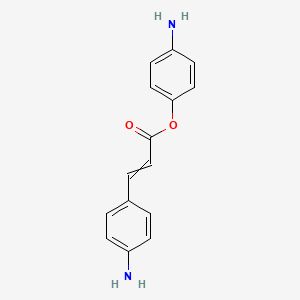
(4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of amino groups attached to phenyl rings, which are further connected by an acrylic acid ester linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate typically involves the esterification of 3-(4-Amino-phenyl)-acrylic acid with 4-amino-phenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
(4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-(4-Nitro-phenyl)-acrylic acid 4-nitro-phenyl ester.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
(4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of (4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The ester linkage allows the compound to act as a prodrug, releasing the active amino-phenyl moiety upon hydrolysis .
相似化合物的比较
Similar Compounds
- 4-Aminophenylboronic acid pinacol ester
- 4-Aminophenylboronic acid hydrochloride
- Phenylboronic acid pinacol ester
Uniqueness
Compared to similar compounds, (4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate is unique due to its dual amino groups and acrylic acid ester linkage. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
属性
IUPAC Name |
(4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-12-4-1-11(2-5-12)3-10-15(18)19-14-8-6-13(17)7-9-14/h1-10H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSPUPOZPVNYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
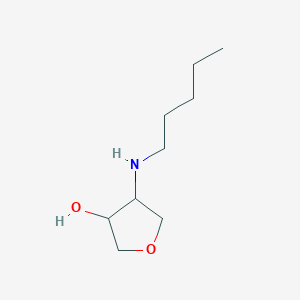
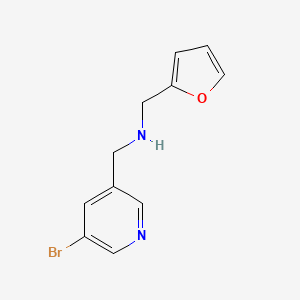
![4-[2-[(5-bromo-2-pyridinyl)amino]ethyl]Phenol](/img/structure/B1510918.png)
![2-chloro-3-[2-(methoxymethyl)-1-pyrrolidinyl]Phenol](/img/structure/B1510922.png)
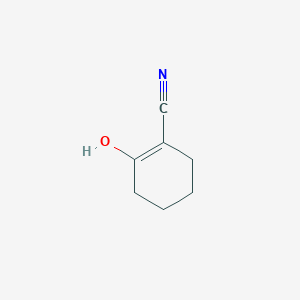
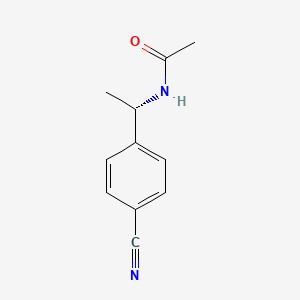
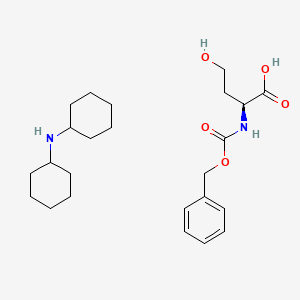
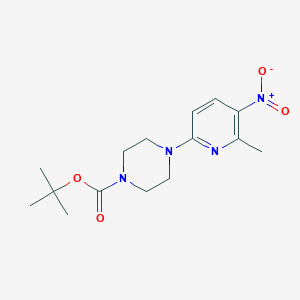
![3-Phenyl-2,8-diazaspiro[4.5]decan-1-one dihydrochloride](/img/structure/B1510936.png)
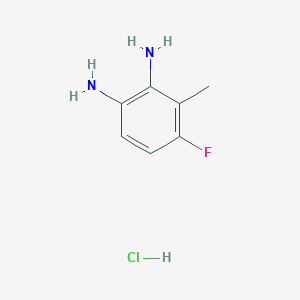
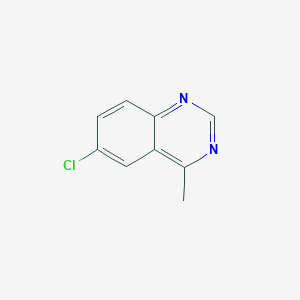
![Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate](/img/structure/B1510946.png)
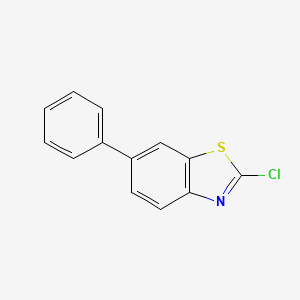
![3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1510950.png)
